Cas no 1806285-29-9 (Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate)
Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate
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- Inchi: 1S/C11H8F3NO2S/c1-2-17-10(16)7-4-3-6(5-15)8(9(7)18)11(12,13)14/h3-4,18H,2H2,1H3
- InChI Key: UXPQITXXJWBOOU-UHFFFAOYSA-N
- SMILES: SC1C(C(=O)OCC)=CC=C(C#N)C=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- XLogP3: 2.9
- Topological Polar Surface Area: 51.1
Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005624-1g |
Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate |
1806285-29-9 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate
Comprehensive Overview of Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-29-9)
Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-29-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique molecular structure featuring a cyano group, mercapto group, and trifluoromethyl group, exhibits remarkable potential for applications in drug discovery and material science. Its CAS number serves as a critical identifier for researchers and industry professionals seeking precise chemical data.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced bioavailability and metabolic stability, making them ideal candidates for therapeutic agents. The presence of the trifluoromethyl group in Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate aligns with this trend, as it contributes to the compound's lipophilicity and electronic properties. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors targeting enzymes involved in inflammatory and oncogenic pathways.
The cyano group in this compound further enhances its versatility, enabling facile derivatization for the synthesis of heterocyclic frameworks. This feature is highly valued in medicinal chemistry, where nitrile-containing compounds are often intermediates for amides, carboxylic acids, and tetrazoles. Additionally, the mercapto group offers opportunities for thiol-ene click chemistry, a popular tool for bioconjugation and polymer modification in biomaterials research.
From an industrial perspective, Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Its purity and stability are critical for reproducibility in high-throughput screening assays, a topic frequently searched by pharmaceutical scientists optimizing drug candidates. The compound's CAS registry ensures traceability in global chemical databases, a key concern for regulatory compliance.
Environmental and sustainability considerations are also driving interest in this compound. The trifluoromethyl group is often associated with improved pesticidal activity, making derivatives of Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate relevant to green chemistry initiatives aimed at reducing agrochemical load. This aligns with trending searches for eco-friendly crop protection solutions.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, addressing common queries about quality control in fine chemical synthesis. Its spectral data (e.g., 1H/13C NMR chemical shifts) are frequently requested by synthetic chemists validating their products.
In summary, Ethyl 4-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-29-9) represents a convergence of structural novelty and functional diversity, positioning it as a valuable asset in both academic and industrial laboratories. Its relevance to drug design, material innovation, and sustainable agriculture ensures continued exploration in scientific literature and patent filings.
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